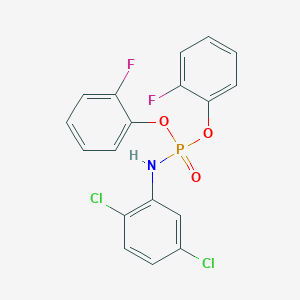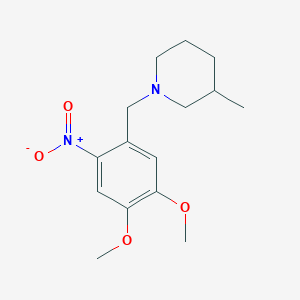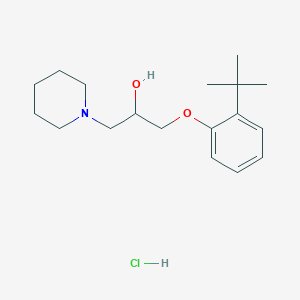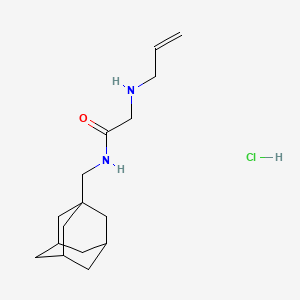![molecular formula C14H19Cl2NO B4935976 1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)
1-[3-(2,5-dichlorophenoxy)propyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,5-dichlorophenoxy)propyl]piperidine, also known as DSP-4, is a selective neurotoxin that is commonly used in scientific research to study the noradrenergic system. DSP-4 is a potent and specific neurotoxin that selectively destroys noradrenergic neurons in the central nervous system, making it a valuable tool for investigating the role of noradrenaline in various physiological and pathological processes.
作用機序
1-[3-(2,5-dichlorophenoxy)propyl]piperidine selectively destroys noradrenergic neurons by binding to and inhibiting the uptake of noradrenaline into these neurons. This leads to the accumulation of noradrenaline in the synaptic cleft, which can then be taken up by neighboring neurons that are not affected by 1-[3-(2,5-dichlorophenoxy)propyl]piperidine. Over time, the destruction of noradrenergic neurons leads to a reduction in noradrenaline levels in the brain.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by 1-[3-(2,5-dichlorophenoxy)propyl]piperidine has been shown to have a number of biochemical and physiological effects. These include a reduction in the levels of noradrenaline in the brain, changes in the levels of other neurotransmitters, alterations in behavior, and changes in physiological functions such as blood pressure and heart rate.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(2,5-dichlorophenoxy)propyl]piperidine in lab experiments is its specificity for noradrenergic neurons. This allows researchers to selectively destroy these neurons without affecting other types of neurons. However, the use of 1-[3-(2,5-dichlorophenoxy)propyl]piperidine also has some limitations. For example, the effects of 1-[3-(2,5-dichlorophenoxy)propyl]piperidine are irreversible, which means that once the neurons are destroyed, they cannot be regenerated. Additionally, the use of 1-[3-(2,5-dichlorophenoxy)propyl]piperidine can lead to some variability in results due to differences in the extent of noradrenergic neuron destruction between animals.
将来の方向性
There are a number of future directions for research using 1-[3-(2,5-dichlorophenoxy)propyl]piperidine. One area of interest is the role of noradrenaline in the regulation of mood and anxiety. Studies have shown that the destruction of noradrenergic neurons by 1-[3-(2,5-dichlorophenoxy)propyl]piperidine can lead to an increase in anxiety-like behavior in animals, suggesting that noradrenaline may play a role in the regulation of anxiety. Another area of interest is the role of noradrenaline in the pathophysiology of Alzheimer's disease. Studies have shown that there is a reduction in noradrenaline levels in the brains of patients with Alzheimer's disease, and that the destruction of noradrenergic neurons by 1-[3-(2,5-dichlorophenoxy)propyl]piperidine can lead to cognitive deficits similar to those seen in Alzheimer's disease. Finally, there is interest in developing new neurotoxins that are more selective and less toxic than 1-[3-(2,5-dichlorophenoxy)propyl]piperidine, which could lead to new insights into the role of noradrenaline in the brain.
合成法
1-[3-(2,5-dichlorophenoxy)propyl]piperidine is synthesized by the reaction of 2,5-dichlorophenol with propargyl bromide to form 3-(2,5-dichlorophenoxy)propyne. The propyne is then reacted with piperidine to form 1-[3-(2,5-dichlorophenoxy)propyl]piperidine.
科学的研究の応用
1-[3-(2,5-dichlorophenoxy)propyl]piperidine has been widely used in scientific research to study the noradrenergic system. It has been used to investigate the role of noradrenaline in various physiological and pathological processes, including anxiety, depression, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.
特性
IUPAC Name |
1-[3-(2,5-dichlorophenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-12-5-6-13(16)14(11-12)18-10-4-9-17-7-2-1-3-8-17/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWLHNNJLZSYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,5-Dichlorophenoxy)propyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4935896.png)

![1-(1-piperidinyl)-3-[(3,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol](/img/structure/B4935905.png)

![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)

![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide)](/img/structure/B4935938.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4935946.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4935968.png)
![2-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4935974.png)
amino]benzamide](/img/structure/B4935983.png)